N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride
Description
N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride is a synthetic compound featuring a 1,3,4-oxadiazole core substituted with a phenyl group at the 5-position. The ethanamine moiety is attached via a methylene bridge, and the hydrochloride salt enhances its solubility. Its analogs often differ in substituents on the oxadiazole ring, amine chain length, or additional functional groups, which modulate physicochemical and biological properties .
Properties
IUPAC Name |
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-2-12-8-10-13-14-11(15-10)9-6-4-3-5-7-9;/h3-7,12H,2,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCPUNOUEKBVDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NN=C(O1)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride typically involves the cyclization of hydrazides with carboxylic acid derivatives. One common method is the acid-assisted cyclocondensation of hydrazides with carboxylic acids or their derivatives in the presence of polyphosphoric acid . Another approach involves the use of nitroalkanes electrophilically activated in the presence of polyphosphoric acid, leading to the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The ethanamine moiety and oxadiazole ring exhibit distinct oxidation pathways:
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Amine Oxidation : The primary amine group can undergo oxidation to form imines or nitroso derivatives under mild conditions. Strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may further oxidize the amine to carboxylic acids or nitriles.
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Oxadiazole Ring Oxidation : The aromatic oxadiazole ring is generally resistant to oxidation, but substituents like the phenyl group may undergo hydroxylation or epoxidation under harsh conditions (e.g., using CrO₃).
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| KMnO₄ (aqueous) | Acidic, 60–80°C | Carboxylic acid derivatives | |
| H₂O₂ | Neutral, RT | N-Oxide intermediates |
Reduction Reactions
Reductive transformations primarily target the oxadiazole ring and the amine group:
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Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) can reduce the oxadiazole ring to a dihydrooxadiazole or open the ring entirely, forming diamines or thioamides depending on the catalyst.
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Amine Reduction : While the hydrochloride salt stabilizes the amine, LiAlH₄ may reduce adjacent carbonyl groups (if present) or deprotonate the amine for further alkylation.
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| H₂/Pd-C | Ethanol, 50°C | Dihydrooxadiazole derivatives | |
| LiAlH₄ | Dry ether, 0°C | Deprotonated amine intermediates |
Substitution Reactions
Substitution occurs at both the oxadiazole ring and the ethanamine group:
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Nucleophilic Substitution : The methylene group adjacent to the oxadiazole ring can undergo nucleophilic attacks with alkoxides or thiols, forming ether or thioether linkages.
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Amine Alkylation/Acylation : The ethanamine group reacts with alkyl halides or acyl chlorides to form secondary amines or amides. For example:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| CH₃I | DMF, 80°C | N-Methylated derivatives | |
| Acetyl chloride | Pyridine, RT | Acetylated amine derivatives |
Acid-Base Reactions
The hydrochloride salt form allows for pH-dependent reactivity:
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Deprotonation : Treatment with NaOH or other strong bases converts the hydrochloride salt to the free base, enhancing nucleophilicity for subsequent reactions.
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Salt Formation : Reactivity with other acids (e.g., sulfuric acid) yields alternative amine salts, altering solubility and stability.
Photochemical Reactions
Limited data exist for photochemical transformations, but analogous oxadiazoles undergo:
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Ring Rearrangement : UV irradiation in the presence of sensitizers (e.g., benzophenone) can induce ring contraction or expansion.
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Radical Formation : Photolysis may generate radicals at the methylene bridge, enabling coupling reactions with alkenes or alkynes.
Comparative Reactivity with Analogues
The phenyl group at the 5-position of the oxadiazole ring enhances electron-withdrawing effects, moderating reactivity compared to methyl-substituted analogues (e.g., N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine). Key differences include:
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Slower Nucleophilic Substitution : Due to increased ring stability from the phenyl group.
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Enhanced Thermal Stability : Decomposition temperatures for phenyl-substituted oxadiazoles exceed 250°C, versus ~200°C for methyl derivatives .
Unresolved Questions and Research Gaps
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Mechanistic Details : The exact pathways for ring-opening reactions remain uncharacterized.
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Biological Degradation : Environmental fate studies are lacking, particularly regarding hydrolysis in aqueous systems.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,3,4-oxadiazoles can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics . The incorporation of the phenyl group enhances the lipophilicity and biological activity of these compounds.
1.2 Anticancer Properties
N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride has been investigated for its anticancer potential. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines by activating specific signaling pathways related to cell death . The ability to target cancer cells while sparing normal cells is a crucial aspect of its therapeutic potential.
Material Science
2.1 Fluorescent Materials
The unique structure of this compound allows it to be used as a fluorescent probe in material science. Its photophysical properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Studies have shown that the compound exhibits strong fluorescence when excited at specific wavelengths .
2.2 Polymer Chemistry
In polymer chemistry, oxadiazole derivatives are utilized as monomers or additives to enhance the thermal stability and mechanical properties of polymers. The incorporation of this compound into polymer matrices can improve their performance in various applications ranging from coatings to biomedical devices .
Analytical Chemistry
3.1 Chromatographic Applications
this compound has been employed as a derivatizing agent in chromatographic techniques such as HPLC (High Performance Liquid Chromatography) and GC (Gas Chromatography). Its ability to form stable derivatives with various analytes enhances detection sensitivity and selectivity .
3.2 Sensor Development
The compound's properties make it an excellent candidate for developing chemical sensors. Its reactivity with specific analytes allows for the design of sensors that can detect environmental pollutants or biological markers with high specificity and sensitivity .
Case Studies
Mechanism of Action
The mechanism of action of N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride involves its interaction with various molecular targets. The compound can inhibit enzymes such as thymidylate synthase, histone deacetylase, and topoisomerase II, leading to antiproliferative effects on cancer cells . It also interacts with nucleic acids and proteins, disrupting their normal functions and contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications on the Oxadiazole Ring
Substituent Variations
- Phenyl vs. Alkyl/Thienyl Groups: N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride (CAS 2089326-93-0): Molecular weight 190.18; phenyl enhances aromatic interactions and lipophilicity (logP ~1.5–2.0 estimated) . N-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]methyl}-1-propanamine hydrochloride (CAS 1052543-68-6): Thienyl group introduces sulfur-based electronic effects, increasing polarizability compared to phenyl .
Isomeric Variations (1,3,4- vs. 1,2,4-Oxadiazoles)
Modifications to the Amine Side Chain
Chain Length and Branching
- N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine hydrochloride : Longer/branched chains (e.g., isopropyl) may improve membrane permeability but reduce solubility .
- [1-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl]amine hydrochloride : Cyclopropyl substituents introduce conformational rigidity, affecting target binding .
Functional Group Additions
- N-Methyl-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride (CAS 1332528-85-4): Trifluoromethyl phenoxy group increases metabolic stability and electron-withdrawing effects, logP ~3.0 .
Physicochemical Properties and Trends
Key Trends :
- Lipophilicity : Phenyl > thienyl > ethyl > methyl substituents.
- Solubility : Hydrochloride salts (e.g., target compound) > free bases.
- Bioactivity: Larger substituents (e.g., trifluoromethyl phenoxy) correlate with enhanced metabolic stability and target affinity .
Biological Activity
N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article provides an overview of its synthesis, biological activities, and relevant research findings.
Oxadiazoles are five-membered heterocyclic compounds that have been extensively studied for their pharmacological properties. The 1,3,4-oxadiazole nucleus is particularly notable for its potential in drug discovery due to its ability to exhibit various biological activities including anticancer, anti-inflammatory, and antimicrobial effects .
2. Synthesis of this compound
The synthesis of this compound typically involves the reaction of 5-phenyl-1,3,4-oxadiazole with ethanamine derivatives under controlled conditions. This synthetic pathway is essential for obtaining the compound in a pure form suitable for biological evaluation.
3.1 Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds containing the oxadiazole nucleus have shown inhibitory effects on various cancer cell lines including colon adenocarcinoma and lung carcinoma . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HT29 (Colon) | 12.5 | Apoptosis induction |
| Compound B | A549 (Lung) | 15.0 | Cell cycle arrest |
| N-[5-Phenyl... | MCF7 (Breast) | 9.8 | Apoptosis induction |
3.2 Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various bacterial strains. Studies have shown that oxadiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria effectively .
Table 2: Antimicrobial Efficacy of Oxadiazole Derivatives
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many oxadiazole derivatives inhibit key enzymes involved in cell proliferation and survival pathways.
- DNA Interaction : Some studies suggest that these compounds can intercalate with DNA or disrupt its replication processes.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
5. Case Studies
Several case studies highlight the efficacy of oxadiazole derivatives in clinical settings:
Case Study 1: Anticancer Efficacy in Preclinical Models
A study evaluated the anticancer effects of a novel oxadiazole derivative in mice models bearing human tumor xenografts. The results indicated a significant reduction in tumor size compared to control groups.
Case Study 2: Antimicrobial Testing Against Resistant Strains
In vitro testing against multi-drug resistant strains revealed that certain oxadiazole derivatives maintained efficacy where traditional antibiotics failed.
Q & A
Q. What are the established synthetic routes for N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via cyclocondensation of intermediates containing the 1,3,4-oxadiazole core. A typical route involves:
Hydrazination : Reacting 4-chlorobenzoic acid derivatives with hydrazine hydrate to form hydrazides .
Cyclization : Treating the hydrazide with cyanogen bromide in methanol to generate the 1,3,4-oxadiazole ring .
Alkylation : Coupling the oxadiazole-2-amine intermediate with ethanamine derivatives (e.g., chloroethylamine) in dry THF using a base like sodium hydride .
Optimization includes controlling reaction time, temperature (reflux vs. room temperature), and stoichiometric ratios of reagents. For example, polyphosphoric acid can enhance cyclization efficiency under reflux .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Structural confirmation relies on:
- Spectroscopy :
- 1H/13C NMR : Peaks at δ 2.5–3.0 ppm (CH2 groups adjacent to the oxadiazole) and δ 7.2–8.0 ppm (aromatic protons) confirm the phenyl and ethanamine moieties .
- IR : Absorbances at 1650–1680 cm⁻¹ (C=N stretch) and 1220–1250 cm⁻¹ (C-O-C in oxadiazole) .
- Mass Spectrometry : Molecular ion peaks at m/z 205.32 (for the free base) and adducts consistent with HCl salt formation .
Q. What solvent systems are recommended for solubility and purification?
- Methodological Answer : The compound exhibits limited solubility in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. Recrystallization is performed using ethanol/water mixtures or pet-ether for high-purity crystals .
Advanced Research Questions
Q. What evidence supports the antimicrobial activity of this compound, and how are bioassays designed to validate it?
- Methodological Answer : Antimicrobial screening uses:
- Disc Diffusion Assays : Zones of inhibition against Staphylococcus aureus or Escherichia coli are measured at concentrations of 50–100 µg/mL .
- MIC Determination : Broth microdilution methods with serial dilutions (0.5–128 µg/mL) to quantify minimal inhibitory concentrations .
Activity is attributed to the oxadiazole core disrupting bacterial cell wall synthesis or enzyme function .
Q. How do structural modifications (e.g., substituents on the phenyl ring) affect bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Electron-Withdrawing Groups (e.g., Cl, NO2) at the para-position enhance antimicrobial potency by increasing electrophilicity of the oxadiazole ring .
- Bulkier Substituents (e.g., benzyl groups) reduce activity due to steric hindrance .
Computational modeling (e.g., molecular docking) predicts interactions with bacterial dihydrofolate reductase .
Q. What stability challenges arise under varying pH and temperature conditions?
- Methodological Answer : Stability studies involve:
Q. How does this compound compare to structurally similar 1,3,4-oxadiazole derivatives in cytotoxicity assays?
- Methodological Answer : Comparative cytotoxicity is assessed via:
Q. What analytical methods are used to quantify trace impurities in bulk samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm resolves impurities (e.g., unreacted hydrazides or alkylation byproducts). Limits of detection (LOD) < 0.1% are achievable .
Data Contradictions and Resolution
Q. Why do some studies report conflicting bioactivity data for this compound?
- Methodological Answer : Discrepancies arise from:
Q. How can in vitro activity data be translated to in vivo models?
- Methodological Answer :
Pharmacokinetic studies in rodents measure: - Bioavailability : Low oral absorption (<20%) necessitates intravenous or intraperitoneal administration .
- Metabolic Stability : Hepatic microsome assays identify rapid glucuronidation as a clearance pathway, guiding prodrug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
